molecular formula C13H12O3 B3058939 2-Naphthyl lactate CAS No. 93-43-6

2-Naphthyl lactate

Cat. No. B3058939
CAS RN: 93-43-6
M. Wt: 216.23 g/mol
InChI Key: RTXHNOBSQMHTSB-UHFFFAOYSA-N
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Description

2-Naphthyl lactate is an organic compound . It is a white crystalline solid, soluble in ethanol, acetone, and ethyl acetate, but insoluble in water . It is primarily used in organic synthesis reactions as a catalyst, especially in asymmetric catalytic reactions .


Synthesis Analysis

The synthesis of 2-Naphthyl lactate can be achieved through an SN2 reaction. In one method, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period, yielding a solid product . This method provides students with experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl lactate is C13H12O3 . It has a molecular weight of 216.24 . The percent composition is C 72.21%, H 5.59%, O 22.20% .


Chemical Reactions Analysis

As an ester, 2-Naphthyl lactate reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

2-Naphthyl lactate is a crystalline solid . It is insoluble in water . As an ester, it reacts with acids to liberate heat along with alcohols and acids .

Scientific Research Applications

Chiral Recognition

Research shows that 2-naphthyl lactate derivatives exhibit significant chiral recognition properties. A study demonstrated this through the jet-cooled diastereoisomeric complexes formed between a chiral probe, (+/-)-2-naphthyl-1-ethanol, and chiral lactic acid derivatives. The complexes were characterized using laser-induced fluorescence and IR fluorescence-dip spectroscopy. This research contributes to our understanding of chiral recognition mechanisms in molecular structures (Seurre et al., 2006).

Enzymatic Oxidation

2-Naphthyl lactate derivatives have also been studied in the context of enzymatic oxidation. One study explored the oxidation of 1-naphthol and 2-naphthol using recombinant laccases, indicating a potential application in biochemical processes involving these compounds (Kulys et al., 2003).

Catalysis and Asymmetric Hydrogenation

In the field of catalysis, computational studies have proposed the use of SCS nickel pincer complexes, inspired by the structures of lactate racemase, for the asymmetric transfer hydrogenation of 1-acetonaphthone to produce derivatives of 2-naphthyl lactate (Qiu et al., 2019).

Esterase Activities in Bacteria

Research has investigated the esterase activities of indigenous lactic acid bacteria isolated from goats’ milk and cheese, focusing on their activity on α-naphthyl derivative of fatty acids. This study provides insights into the enzymatic properties of these bacteria and their potential industrial applications (Oliszewski et al., 2007).

Production of Lactic Acid and Methyl Lactate

A study on the liquid-phase conversion of triose-sugars to methyl lactate and lactic acid using commercially available zeolites highlights a potential application in the production of environmentally friendly solvents and biodegradable plastics (West et al., 2010).

Biosensors

2-Naphthyl lactate derivatives have been utilized in the development of reagentless lactate sensors. These sensors, based on electropolymerized copolymer films, demonstrate potential applications in medical diagnostics and biochemical analysis (Haccoun et al., 2004).

Safety And Hazards

2-Naphthyl lactate, like other chemicals, should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Ensure adequate ventilation and do not breathe dust/fume/gas/mist/vapors/spray .

Future Directions

Lactate, a significant energy source, regulates gene transcription via lactylation of histones and non-histone proteins . This novel posttranslational modification has drawn great attention in various organic transformations . Future research could focus on exploring the synthetic utility of 2-naphthol lactate for the construction of diverse N/O-containing heterocyclic frameworks .

properties

IUPAC Name

naphthalen-2-yl 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-9(14)13(15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXHNOBSQMHTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 2-NAPHTHYL LACTATE
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DSSTOX Substance ID

DTXSID10883280
Record name Propanoic acid, 2-hydroxy-, 2-naphthalenyl ester
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Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Crystals (from alcohol). Insoluble in water. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name 2-NAPHTHYL LACTATE
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Solubility

Insoluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Product Name

2-Naphthyl lactate

CAS RN

93-43-6
Record name 2-NAPHTHYL LACTATE
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Record name 2-Naphthalenyl 2-hydroxypropanoate
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Record name Propanoic acid, 2-hydroxy-, 2-naphthalenyl ester
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Record name 2-naphthyl lactate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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